molecular formula C₂₉H₂₉D₆ClN₂O₂ B1151115 Deschloroloperamide Hydrochloride-d6

Deschloroloperamide Hydrochloride-d6

Cat. No.: B1151115
M. Wt: 485.09
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deschloroloperamide Hydrochloride-d6 (CAS: 1134369-22-4) is a stable isotope-labeled compound, deuterated at six hydrogen positions. Its molecular formula is C₂₉H₂₈D₆N₂O₂·HCl, with a molecular weight of 485.1 g/mol . Structurally, it features deuterium atoms on the dimethylamino groups, as indicated by the SMILES notation: *C/C=C(\C=C)C(C1=CC=CC=C1)(C(N(C([2H])([2H])[2H])C([2H])([2H])[2H])=O)CCN(CC2)CCC2(O)C3=CC=CC=C3.Cl * .

This compound is a metabolite of Loperamide Hydrochloride, an antidiarrheal agent, and is primarily used in pharmaceutical research for pharmacokinetic and metabolic studies . Its deuterated form enables precise tracking in mass spectrometry and analytical assays, minimizing interference from endogenous compounds .

Properties

Molecular Formula

C₂₉H₂₉D₆ClN₂O₂

Molecular Weight

485.09

Synonyms

4-Hydroxy-N,N-dimethyl-α,α,4-triphenyl-1-piperidinebutanamide Hydrochloride-d6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Deschloroloperamide Hydrochloride-d6 and Isotope-Labeled Analogues
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application
Deschloroloperamide HCl-d6 C₂₉H₂₈D₆N₂O₂·HCl 485.1 1134369-22-4 Metabolite tracking of Loperamide
Balipramine HCl-d6 (Impurity) C₁₉H₁₇D₆N₂Cl 320.89 Tricyclic antidepressant impurity studies
2-Hydroxy Desipramine-d6 HCl C₁₉H₂₀D₆N₂O·HCl 320.89 Analytical reference standard for Desipramine

Key Observations :

  • Deuterium Labeling : All three compounds incorporate deuterium to enhance detection in analytical workflows. Deschloroloperamide-d6 has six deuterium atoms, while Balipramine-d6 and 2-Hydroxy Desipramine-d6 are labeled at fewer positions .
  • Molecular Complexity : Deschloroloperamide-d6 has a larger, more complex structure compared to tricyclic derivatives like Balipramine-d6, reflecting its role as a metabolite of a larger parent drug .
Table 2: Comparison with Non-Deuterated Hydrochloride Salts
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences from Deschloroloperamide-d6
Desvenlafaxine HCl C₁₈H₂₇NO₂·HCl 333.87 93413-69-5 SNRI antidepressant; lacks deuterium
Desipramine HCl C₁₈H₂₂N₂·HCl 302.84 58-28-6 Tricyclic antidepressant; no isotope label
Prilocaine HCl C₁₃H₂₀N₂O·HCl 256.77 1786-81-8 Local anesthetic; distinct piperidine core

Key Observations :

  • Isotope Labeling: Non-deuterated compounds like Desipramine HCl lack the isotopic specificity required for advanced metabolic studies, limiting their utility in tracer assays .
  • Pharmacological Targets: Deschloroloperamide-d6’s parent drug (Loperamide) targets opioid receptors, whereas Desvenlafaxine and Desipramine act on norepinephrine/serotonin reuptake .

Analytical and Stability Profiles

Table 3: Stability and Handling Requirements
Compound Storage Conditions Solubility Stability Risks
Deschloroloperamide HCl-d6 Room temperature Chloroform, Methanol Hygroscopic
Desipramine HCl Controlled ambient Water, Ethanol Sensitive to oxidation
Balipramine HCl-d6 Not specified Not reported No data

Key Observations :

  • Hygroscopicity : Deschloroloperamide-d6’s hygroscopic nature necessitates airtight storage, whereas Desipramine HCl requires protection from light and moisture .
  • Deuterium Impact: Isotopic substitution may reduce metabolic degradation rates, enhancing Deschloroloperamide-d6’s utility in long-term studies compared to non-deuterated analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.